Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ETHOXY-3-NITROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoate derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ETHOXY-3-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzoate core, followed by the introduction of the piperazine and benzyl groups. Common reagents used in these reactions include ethyl benzoate, piperazine, benzyl chloride, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ETHOXY-3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The ester group can be hydrolyzed to a carboxylic acid.
Substitution: The benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ETHOXY-3-NITROBENZAMIDO)BENZOATE would depend on its specific molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to a biological effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-CHLORO-3-NITROBENZAMIDO)BENZOATE
Uniqueness
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ETHOXY-3-NITROBENZAMIDO)BENZOATE may exhibit unique properties due to the presence of the ethoxy and nitro groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H32N4O6 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C29H32N4O6/c1-3-38-27-13-11-22(19-26(27)33(36)37)28(34)30-24-18-23(29(35)39-4-2)10-12-25(24)32-16-14-31(15-17-32)20-21-8-6-5-7-9-21/h5-13,18-19H,3-4,14-17,20H2,1-2H3,(H,30,34) |
InChI Key |
BGBPHZQLVDBRGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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